molecular formula C6H4ClIO B1600247 2-Chloro-6-iodophenol CAS No. 28177-52-8

2-Chloro-6-iodophenol

Cat. No. B1600247
CAS RN: 28177-52-8
M. Wt: 254.45 g/mol
InChI Key: FQFHAEFUBKAIAH-UHFFFAOYSA-N
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Description

2-Chloro-6-iodophenol is a compound that contains a total of 13 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .


Synthesis Analysis

The synthesis of phenols like 2-Chloro-6-iodophenol can be achieved through nucleophilic aromatic substitution . This process involves the replacement of one of the substituents in an aromatic ring by a nucleophile .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-iodophenol consists of 4 Hydrogen atoms, 6 Carbon atoms, 1 Oxygen atom, 1 Chlorine atom, and 1 Iodine atom . The molecule has a total of 13 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

2-Chloro-6-iodophenol has a molecular weight of 254.453 Da . It has a density of 2.1±0.1 g/cm³, a boiling point of 202.9±20.0 °C at 760 mmHg, and a flash point of 76.5±21.8 °C .

Scientific Research Applications

Sorption Processes of Phenolic Compounds

Scientific Field

This research falls under the field of Environmental Chemistry .

Application Summary

Phenolic compounds, including 2-Chloro-6-iodophenol, are present in our natural environment. Some are formed naturally, while others are introduced as a result of human activities. These compounds pose a serious risk to the environment, and their quantitative isolation from environmental matrices is usually difficult due to their considerably different properties and low concentration .

Experimental Procedures

The sorption of phenolic compounds is a complex process influenced by many factors. The chemical structure of phenols, including their physical properties such as melting and boiling points, solubility in water, pKa, and Log P, play a significant role in this process . The interaction with frequently used sorbents, such as chemically modified silicas, polymers, and porous carbons, is also considered. Both the characteristics of the sorbents (including physical properties like porosity and chemical properties like functional groups) and experimental conditions (such as concentration of solutes, contact time, temperature, solvent effects, and presence or absence of oxygen) are taken into account .

Results and Outcomes

The sorption process of phenolic compounds, including 2-Chloro-6-iodophenol, is a subject of ongoing research. The efficiency of different types of sorbents used for phenols in chromatographic columns and solid phase extraction devices varies and depends on many factors. The most important factors include the chemical structure of the adsorbate, the type of sorbent and its porosity, and the properties of the solvent .

Acidity of Substituted Phenols

Scientific Field

This research falls under the field of Organic Chemistry .

Application Summary

The acidity of phenols, including 2-Chloro-6-iodophenol, is a topic of interest in organic chemistry. The acidity of phenols can be influenced by the presence of substituents on the phenol ring .

Experimental Procedures

The acidity of phenols is typically studied by measuring the pKa of the phenol . The pKa is a measure of the acidity of a substance, with lower pKa values indicating stronger acids . The presence of electron-withdrawing substituents, such as chlorine or iodine, can increase the acidity of phenols by stabilizing the negative charge on the phenolate anion .

Results and Outcomes

Chlorophenols are found to be more acidic than phenol due to the negative inductive effect (−I) of chlorine, which reduces the negative charge located on the oxygen of the phenolate anion . The difference in acidity between 2- and 4-chlorophenols is much more pronounced than the same difference between o- and p-cresols .

Safety And Hazards

2-Chloro-6-iodophenol is considered hazardous. It can cause irritation and may be harmful by inhalation, in contact with skin, or if swallowed . It should be kept in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-chloro-6-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFHAEFUBKAIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466970
Record name 2-Chloro-6-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-iodophenol

CAS RN

28177-52-8
Record name 2-Chloro-6-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
EM Fiss - 2009 - vtechworks.lib.vt.edu
Pharmaceuticals and personal care products (PPCPs) include a wide range of chemicals such as prescription and over-the-counter drugs, fragrances, diagnostic agents, and a litany of …
Number of citations: 0 vtechworks.lib.vt.edu
AV Veglia, RH De Rossi - The Journal of Organic Chemistry, 1988 - ACS Publications
… The results are summarized in Table I, and as it can be seen, the ratio of 2-chloro-4iodophenol and 2-chloro-6-iodophenol formed from 4 depends on pH and buffer concentration in a …
Number of citations: 38 pubs.acs.org
DB Harper, RL Wain - Annals of Applied Biology, 1969 - Wiley Online Library
The growth‐regulating activity of a number of substituted monophenols and related compounds has been assessed in the wheat cylinder, pea segment, pea curvature and tomato‐leaf …
Number of citations: 19 onlinelibrary.wiley.com
AN Dinh, SM Maddox, SD Vaidya… - The Journal of …, 2020 - ACS Publications
We report a highly efficient ortho-selective electrophilic chlorination of phenols utilizing a Lewis basic selenoether catalyst. The selenoether catalyst resulted in comparable selectivities …
Number of citations: 16 pubs.acs.org
WW KAEDING - The Journal of Organic Chemistry, 1961 - ACS Publications
Steric factors appear to control the course of aromatic ring halogenation of mZ-butylphenol according to the following se-quence: 6> 4> 2. Iodine would not react at the positions …
Number of citations: 6 pubs.acs.org
B Staskun - The Journal of Organic Chemistry, 1988 - ACS Publications
(AOD)™ 1 vs [CD]™ 1, Ka can be determined and this value is reported in Table II. On the other hand, if eq 1 and 3 hold, the expression of AOD as a function of CD concentration is …
Number of citations: 31 pubs.acs.org
D Cho - Drugs of the Future, 2018 - access.portico.org
… KPT-9274 is synthesized by iodination of 4-bromo-2chlorophenol (I) with I2 and KI in NH4OH giving 4-bromo-2chloro-6-iodophenol (II), which upon Sonogashira coupling with tert-butyl …
Number of citations: 2 access.portico.org
D Cho - Drugs of the Future, 2018 - access.portico.org
… KPT-9274 is synthesized by iodination of 4-bromo-2chlorophenol (I) with I2 and KI in NH4OH giving 4-bromo-2chloro-6-iodophenol (II), which upon Sonogashira coupling with tert-butyl …
Number of citations: 2 access.portico.org
AN Dinh - 2020 - search.proquest.com
The functionalization of arenes and heterocycles via direct CH activation is a valuable tool in medicinal chemistry as it allows for the manipulation of a diversity of complex structures …
Number of citations: 4 search.proquest.com
G Fukata, Y Kubota, S Mataka, T Thiemann… - Bulletin of the Chemical …, 1994 - journal.csj.jp
… of SOCl (082 ml, 1.01x10* mol) in TMP (5 ml) were treated and worked up as described above, affording a paleyellow viscous oil (3.1 g), which gave 3-t-butyl-2-chloro-6iodophenol (5b) …
Number of citations: 4 www.journal.csj.jp

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